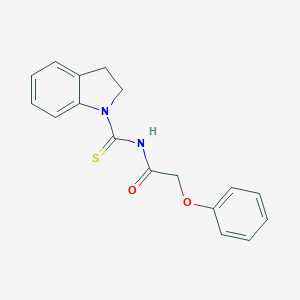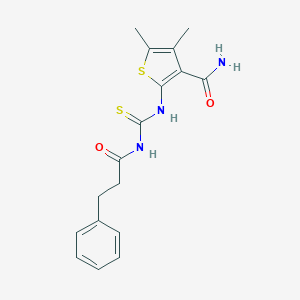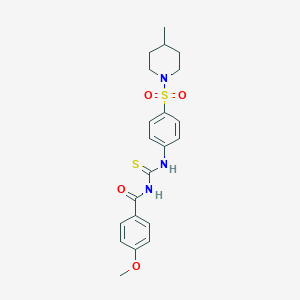![molecular formula C16H13BrN2OS B467381 2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide CAS No. 642946-25-6](/img/structure/B467381.png)
2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide is an organohalogen compound and a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Surface Analysis
Research on derivatives of 2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide, such as 4, 5-dihydro-1,3,4-oxadiazole-2-thiones, has focused on their crystal structure and Hirshfeld surface analysis. These compounds have shown potential in in vitro biological activities like antibacterial and antioxidant properties (Karanth et al., 2019).
Synthesis and Molecular Properties
Studies have also explored the synthesis and molecular properties of related compounds. For instance, the synthesis of 2-aryl-2,3-dihydro-3-sulfanyl-1H-isoindol-1-ones via Pummerer-type cyclization of N-aryl-2-(sulfinylmethyl)benzamides has been described, demonstrating a method for forming the desired isoindolones in good yields (Kobayashi et al., 2011).
Green Chemistry Applications
A notable application in green chemistry involves the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which aligns with green chemistry principles and yields nearly quantitative results. This synthesis utilizes water as the optimal reaction medium (Horishny & Matiychuk, 2020).
Eigenschaften
CAS-Nummer |
642946-25-6 |
|---|---|
Produktname |
2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide |
Molekularformel |
C16H13BrN2OS |
Molekulargewicht |
361.3g/mol |
IUPAC-Name |
2-bromo-N-(2,3-dihydroindole-1-carbothioyl)benzamide |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-7-3-2-6-12(13)15(20)18-16(21)19-10-9-11-5-1-4-8-14(11)19/h1-8H,9-10H2,(H,18,20,21) |
InChI-Schlüssel |
NLIZZHPFSIROKI-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC(=O)C3=CC=CC=C3Br |
Kanonische SMILES |
C1CN(C2=CC=CC=C21)C(=S)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B467302.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B467338.png)
![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea](/img/structure/B467390.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)


![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)
![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)